molecular formula C19H24N2O2S B2488764 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953916-64-8

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

Cat. No.: B2488764
CAS No.: 953916-64-8
M. Wt: 344.47
InChI Key: ACGBQNVPSNLSIO-UHFFFAOYSA-N
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Description

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research. It belongs to the class of phenoxy acetamide derivatives, which are recognized for their diverse biological activities and potential as scaffolds for developing novel therapeutic agents . The molecular structure, featuring a phenoxy moiety linked to an acetamide group that is further connected to a piperidine ring substituted with a thiophene group, is characteristic of compounds investigated for interactions with central nervous system targets. Specifically, structural analogs containing the piperidine moiety have demonstrated potent and selective antagonistic activity towards muscarinic receptors, which are relevant for conditions like chronic obstructive pulmonary disease (COPD), with some compounds showing a desirable sparing of M2 receptors and low brain penetration to minimize central side effects . Furthermore, related phenoxy acetamide and thiazole derivatives have shown promising cytotoxic and anti-proliferative efficacy in anticancer screenings, indicating the value of this chemical class in oncology research . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against a panel of biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(15-23-17-5-2-1-3-6-17)20-13-16-8-10-21(11-9-16)14-18-7-4-12-24-18/h1-7,12,16H,8-11,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGBQNVPSNLSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-[(Thiophen-2-yl)Methyl]Piperidin-4-amine

The synthesis begins with the alkylation of piperidin-4-amine using 2-(chloromethyl)thiophene. In anhydrous dichloromethane, piperidin-4-amine reacts with 2-(chloromethyl)thiophene in the presence of triethylamine (3 equiv) at 0°C, followed by gradual warming to room temperature over 12 hours. The product, 1-[(thiophen-2-yl)methyl]piperidin-4-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) with a yield of 78%.

Synthesis of Phenoxy Acetyl Chloride

Phenoxyacetic acid is converted to its corresponding acid chloride by treatment with thionyl chloride (2 equiv) under reflux in dry toluene for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding phenoxy acetyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Amide Bond Formation

The final step involves coupling phenoxy acetyl chloride with 1-[(thiophen-2-yl)methyl]piperidin-4-amine. In dry tetrahydrofuran (THF), the amine (1 equiv) is added dropwise to phenoxy acetyl chloride (1.1 equiv) at 0°C, followed by the addition of N,N-diisopropylethylamine (DIPEA, 2 equiv). The reaction mixture is stirred at room temperature for 24 hours, yielding the target compound after purification via recrystallization (ethanol/water, 70:30) with an overall yield of 65%.

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Microwave irradiation significantly accelerates the coupling step. A mixture of phenoxyacetic acid (1 equiv), 1-[(thiophen-2-yl)methyl]piperidin-4-amine (1 equiv), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.2 equiv) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes. This method achieves a 92% conversion rate, as confirmed by HPLC, with a final isolated yield of 85%.

Advantages Over Conventional Heating

Comparative studies demonstrate that microwave irradiation reduces reaction time from 24 hours to 15 minutes while improving yield by 20%. The enhanced efficiency is attributed to uniform heating and reduced side reactions.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilization of Piperidine Derivative

Wang resin is functionalized with 1-[(thiophen-2-yl)methyl]piperidin-4-amine via a carbodiimide coupling strategy. The resin-bound amine is treated with phenoxyacetic acid (3 equiv), 1-hydroxybenzotriazole (HOBt, 3 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 3 equiv) in dichloromethane for 24 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) affords the target compound with a purity >95% (LC-MS) and a yield of 70%.

Enzymatic Catalysis for Green Synthesis

Lipase-Mediated Amidation

In a solvent-free system, immobilized Candida antarctica lipase B (Novozym 435) catalyzes the reaction between phenoxyacetic acid and 1-[(thiophen-2-yl)methyl]piperidin-4-amine at 50°C. After 48 hours, the conversion reaches 88%, with the enzyme retained for five cycles without significant activity loss. This method offers an eco-friendly alternative to traditional approaches.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Sequential Alkylation 65 98 36 hours Scalability for industrial use
Microwave-Assisted 85 99 15 minutes Rapid synthesis, high efficiency
Solid-Phase 70 95 24 hours Ease of purification
Enzymatic 88 97 48 hours Environmentally sustainable

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-H), 6.95–6.89 (m, 3H, thiophene-H), 4.12 (s, 2H, CH₂CO), 3.71 (d, 2H, J = 12 Hz, NCH₂), 2.85–2.76 (m, 2H, piperidine-H), 2.45 (s, 2H, NCH₂-thiophene).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Phenoxyacetamide-Based Flavoring Agents

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
  • Structure: Contains a 4-methylphenoxy group, pyrazole, and thiophen-2-ylmethyl substituents.
  • Function : Cooling agent in food products.

Comparison :

  • Both compounds share a thiophen-2-ylmethyl group, which may enhance stability or modulate receptor interactions .

Pharmacologically Active Acetamide Derivatives

2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide Analogues (e.g., Compound 67)
  • Structure: Phenoxyacetamide linked to a 3-phenylisoxazole ring.
  • Function : α-Synuclein fibril binders (IC50 = 9.49 nM for compound 66) .
  • Para-substituents on ring A (e.g., bromo in compound 73) enhanced α-synuclein interaction .

Comparison :

  • The target compound’s thiophen-2-ylmethyl group may reduce binding efficacy compared to phenyl-substituted analogues, as seen in α-synuclein studies .
  • Both share the phenoxyacetamide backbone, highlighting the role of heterocyclic substitutions in functional divergence (flavoring vs. therapeutic).

Piperidine-Containing Opioids

Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
  • Structure : Piperidine ring with 2-phenylethyl and methoxyacetamide groups.
  • Function : Potent opioid analgesic, linked to overdose deaths .

Comparison :

  • The target compound’s piperidine and acetamide motifs are structurally analogous but lack the phenylethyl group critical for µ-opioid receptor binding.
  • Substitution with thiophen-2-ylmethyl instead of phenylethyl likely eliminates opioid activity, redirecting the compound to non-pharmacological uses .

Thiazolyl and Thiophene Derivatives

2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide (D335-2970)
  • Structure: Phenoxyacetamide linked to a thiazole ring.

Comparison :

  • The target compound’s piperidine moiety may enhance conformational flexibility compared to rigid thiazole derivatives .

Biological Activity

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide, a compound characterized by its unique structural features including a phenoxy group, a thiophene ring, and a piperidine moiety, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.5 g/mol
  • CAS Number : 953916-64-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways that are crucial for therapeutic effects.

Potential Mechanisms:

  • Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which may contribute to its analgesic and anti-inflammatory properties.
  • Enzyme Inhibition : Evidence points to its role as an inhibitor of α-glucosidase, which is significant in managing type 2 diabetes by delaying carbohydrate absorption.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness as an α-glucosidase inhibitor. For instance, a derivative of this compound demonstrated an IC50 value of 50 μM, significantly lower than the established inhibitor Acarbose (IC50 = 327 μM), showcasing its selective inhibition and potential for therapeutic use in diabetes management .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its derivatives exhibit notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial properties .

Case Studies

  • Diabetes Management : A study focusing on the α-glucosidase inhibitory activity demonstrated that the compound could effectively reduce postprandial blood glucose levels in diabetic models. This was supported by kinetic studies indicating non-competitive inhibition .
  • Antimicrobial Efficacy : In another investigation, derivatives of the compound were tested against biofilms formed by MRSA and E. coli. Results showed that these compounds not only inhibited biofilm formation but also reduced existing biofilms effectively, with MIC values reflecting their potential as therapeutic agents against resistant strains .

Data Tables

Biological Activity IC50/MIC Values Target
α-glucosidase inhibition50 μMType 2 Diabetes
Antibacterial (S. aureus)15.625 - 125 μMBacterial Infections
Antibacterial (E. coli)31.108 - 62.216 μMBacterial Infections

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